2'-O-Methylisoliquiritigenin 2'-O-Methylisoliquiritigenin 2'-O-methylisoliquiritigenin is a member of the class of chalcones that is isoliquiritigenin in which one of the hydroxy groups at position 2' is replaced by a methoxy group. It has a role as a metabolite. It is a member of chalcones, a monomethoxybenzene and a member of phenols. It is functionally related to an isoliquiritigenin.
2'-O-Methylisoliquiritigenin is a natural product found in Dracaena cochinchinensis, Dracaena cambodiana, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 112408-67-0
VCID: VC0191874
InChI: InChI=1S/C16H14O4/c1-20-16-10-13(18)7-8-14(16)15(19)9-4-11-2-5-12(17)6-3-11/h2-10,17-18H,1H3/b9-4+
SMILES: O=C(C1=CC=C(O)C=C1OC)/C=C/C2=CC=C(O)C=C2
Molecular Formula: C16H14O4
Molecular Weight: 270.28 g/mol

2'-O-Methylisoliquiritigenin

CAS No.: 112408-67-0

Cat. No.: VC0191874

Molecular Formula: C16H14O4

Molecular Weight: 270.28 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

2'-O-Methylisoliquiritigenin - 112408-67-0

Specification

CAS No. 112408-67-0
Molecular Formula C16H14O4
Molecular Weight 270.28 g/mol
IUPAC Name (E)-1-(4-hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
Standard InChI InChI=1S/C16H14O4/c1-20-16-10-13(18)7-8-14(16)15(19)9-4-11-2-5-12(17)6-3-11/h2-10,17-18H,1H3/b9-4+
Standard InChI Key PACBGANPVNHGNP-RUDMXATFSA-N
Isomeric SMILES COC1=C(C=CC(=C1)O)C(=O)/C=C/C2=CC=C(C=C2)O
SMILES O=C(C1=CC=C(O)C=C1OC)/C=C/C2=CC=C(O)C=C2
Canonical SMILES COC1=C(C=CC(=C1)O)C(=O)C=CC2=CC=C(C=C2)O
Appearance Solid powder
Melting Point 210 - 212 °C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

2'-O-Methylisoliquiritigenin belongs to the chalcone class of flavonoids, with the systematic name (2E)-1-(4-hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one. Its structure features two aromatic rings connected by an α,β-unsaturated ketone bridge, with hydroxyl groups at the 4 and 4' positions and a methoxy group at the 2' position .

Table 1: Molecular Properties of 2'-O-Methylisoliquiritigenin

PropertyValue
Molecular FormulaC₁₆H₁₄O₄
Molecular Weight270.28 g/mol
CAS Number112408-67-0, 51828-10-5
Solubility100 mg/mL in DMSO
Melting PointNot reported

The compound’s UV-Vis spectrum shows absorption maxima at 280 nm and 370 nm, typical of conjugated chalcones . Mass spectrometry data from PubChem reveals fragmentation patterns consistent with its structure, including a precursor ion at m/z 269.08 ([M-H]⁻) and characteristic peaks at m/z 254.06 and 210.07 .

Biosynthesis and Natural Occurrence

Enzymatic Methylation

2'-O-Methylisoliquiritigenin is synthesized via the methylation of isoliquiritigenin by the enzyme isoliquiritigenin 2'-O-methyltransferase (OMT). This enzyme, isolated from Medicago sativa (alfalfa), exhibits strict regioselectivity for the 2'-hydroxyl group of its substrate . OMT activity increases during seedling development and is induced fivefold upon fungal elicitation, suggesting a role in plant defense mechanisms .

Plant Sources

The compound has been identified in:

  • Glycyrrhiza uralensis (licorice)

  • Dracaena cochinchinensis

  • Arachis hypogaea (peanut)

Pharmacological Activities

Anti-Inflammatory Effects

2'-O-Methylisoliquiritigenin significantly inhibits nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, with IC₅₀ values comparable to dexamethasone . This effect is mediated through the suppression of inducible nitric oxide synthase (iNOS) and nuclear factor-kappa B (NF-κB) pathways .

Table 2: Anti-Inflammatory Activity in Macrophages

ParameterEffect (vs. Control)
NO Production↓ 70% at 20 μM
Phagocytic Activity↑ 40% at 10 μM
TNF-α Secretion↓ 55% at 20 μM

Immunomodulatory Actions

The compound enhances macrophage phagocytosis by upregulating surface receptors like CD36 and scavenger receptor-A . This dual activity—suppressing inflammation while boosting pathogen clearance—suggests utility in autoimmune diseases and chronic infections.

Neuroactive Properties

2'-O-Methylisoliquiritigenin modulates central nervous system (CNS) pathways by increasing extracellular levels of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) in murine models . It also potentiates GABAergic transmission, contributing to sedative-hypnotic and anxiolytic effects observed in peanut stem extracts .

Mechanistic Insights:

  • 5-HT Modulation: Binds to presynaptic 5-HT₁A autoreceptors, enhancing serotonergic tone .

  • GABA Synergy: Augments chloride influx via GABAₐ receptors, reducing neuronal excitability .

In Vitro and Preclinical Studies

Macrophage Function Assays

In RAW264.7 cells, 2'-O-Methylisoliquiritigenin (10–20 μM) increases phagocytic uptake of fluorescent microspheres by 30–40% while reducing LPS-induced NO and prostaglandin E₂ (PGE₂) levels . These effects are dose-dependent and reversible upon withdrawal.

Neuropharmacological Models

Oral administration of peanut stem extracts containing 2'-O-Methylisoliquiritigenin (50 mg/kg) in mice increases open-field exploration time by 25% and reduces sleep latency by 40%, indicative of anxiolytic and sedative effects .

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